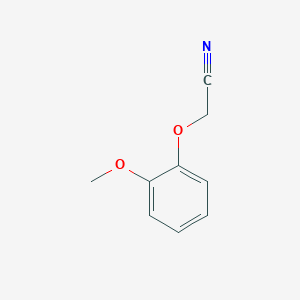

(2-Methoxyphenoxy)acetonitrile

Übersicht

Beschreibung

(2-Methoxyphenoxy)acetonitrile is a chemical compound that is part of a broader class of organic molecules which include various functional groups such as methoxy, phenoxy, and acetonitrile moieties. While the specific compound this compound is not directly mentioned in the provided papers, related compounds and their reactions, synthesis, and properties are discussed, which can provide insights into the behavior and characteristics of this compound.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful consideration of the reaction conditions to achieve the desired selectivity and yield. For instance, the synthesis of 2-methoxyimino-2-[2-(2-methylphenoxymethyl)phenyl]acetonitrile involves a four-step process starting from phthalide, with a total yield of 51.1% . Another synthesis method for p-methoxyphenyl acetonitrile, which shares a methoxy and acetonitrile group with our compound of interest, starts from p-chlorophenyl acetonitrile and is noted for its simplicity, cost-effectiveness, and high yield, making it suitable for industrial production .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be complex, with the potential for various isomers. For example, the synthesis of 2-methoxyimino-2-[2-(2-methylphenoxymethyl)phenyl]acetonitrile results in a mixture of E and Z isomers . The crystal structure of related compounds can exhibit interesting features such as well-ordered packing patterns, as seen in the case of a compound derived from (S)-2-hydroxy-2-(pentafluorophenyl)acetonitrile .

Chemical Reactions Analysis

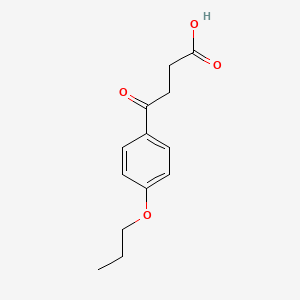

The reactivity of compounds containing methoxy and acetonitrile groups can be influenced by the presence of other substituents and the reaction conditions. For example, the anodic oxidation of p-methoxytoluene in acetonitrile can lead to different products depending on the presence of water and other conditions . Similarly, the dehydrochlorination of 1-chloro-1-(4-methoxyphenyl)-2-phenylethane in acetonitrile yields trans-p-methoxy stilbene through an E1 mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like this compound are influenced by their molecular structure. The presence of electron-donating groups such as methoxy can stabilize cationic intermediates in reactions . Spectrophotometric studies can be used to investigate proton transfer complexes involving methoxy-substituted compounds, providing insights into their behavior in solution . The crystal packing and hydrogen bonding interactions can also affect the physical properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Transformation

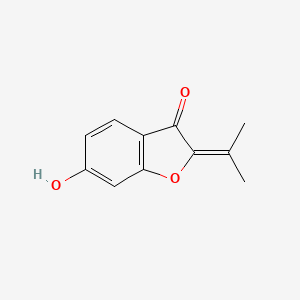

- A study by Wu et al. (2014) described a concise synthesis of 2-(2-hydroxyphenyl)acetonitriles. This synthesis involved the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols. Furthermore, these acetonitriles could be transformed into benzofuranones (Wu, Gao, Chen, & Zhou, 2014).

Helical Structure Analysis

- Stefankiewicz et al. (2011) studied the helical structures in crystals of simple molecules like 2-amino-4-(thiazolin-2-yl)phenol. Their study highlighted how weaker interactions, including CH⋯π type, link helices of the same chirality, relevant to the study of molecular interactions and assembly (Stefankiewicz, Cian, & Harrowfield, 2011).

Nucleophilic Aromatic Substitution

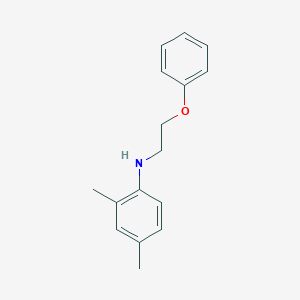

- In 2019, Huber et al. reported a method for accessing indolenines through an unusual aromatic substitution. This process involved reacting 2-(2-Methoxyphenyl)acetonitrile derivatives with various alkyl and aryl Li reagents to produce indolenines, which are constituents of natural products and dyes (Huber, Roesslein, & Gademann, 2019).

Liquid Chromatography Applications

- The research by Huber and Seaver (1987) investigated the use of 2-methoxyethanol as a mobile phase modifier in acetonitrile for the reversed phase HPLC of proteins. This study is significant for understanding how different mobile phase modifiers affect the selectivity and efficiency of protein separation in liquid chromatography (Huber & Seaver, 1987).

Spectroscopy and Photolysis Studies

- A study by Serra et al. (2004) used laser flash photolysis to investigate the reactivity of 1,2-aceanthrylenedione triplet towards phenols in acetonitrile. This research provides insights into the kinetics and mechanisms of reactions under specific photolytic conditions (Serra, Lucas, & Netto-Ferreira, 2004).

Catalysis and Hydroxylation

- Joseph et al. (2009) conducted studies on the direct hydroxylation of aromatic hydrocarbons using hydrogen peroxide as an oxidant and vanadium-based catalysts in acetonitrile. Their findings are relevant for understanding catalytic processes in organic synthesis (Joseph, Singhal, Jain, Sivakumaran, Kumar, & Sain, 2009).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that this compound is used in the synthesis of substances and as a laboratory chemical .

Mode of Action

It is known to participate in acidolysis reactions, particularly in the context of lignin model compounds .

Biochemical Pathways

It is known to be involved in the acidolysis reaction of a lignin model compound . Lignin is a complex organic polymer that provides rigidity to plant cell walls. The acidolysis reaction is a type of chemical reaction where a compound is broken down by acids.

Pharmacokinetics

It is known that the compound is used as a laboratory chemical, suggesting that it may have specific properties that make it useful in a laboratory setting .

Result of Action

It is known to be involved in the acidolysis reaction of a lignin model compound , which suggests that it may have a role in the breakdown of complex organic polymers.

Action Environment

As a laboratory chemical, it is likely that its action and stability are influenced by factors such as temperature, ph, and the presence of other chemicals .

Eigenschaften

IUPAC Name |

2-(2-methoxyphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUDKUXGUIMMAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371571 | |

| Record name | (2-Methoxyphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6781-29-9 | |

| Record name | (2-Methoxyphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

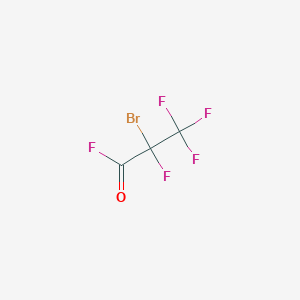

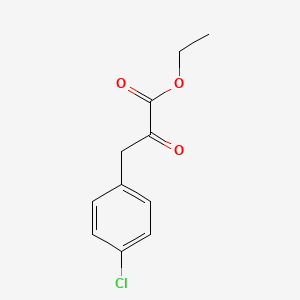

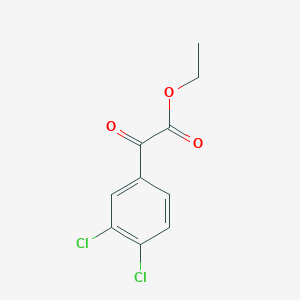

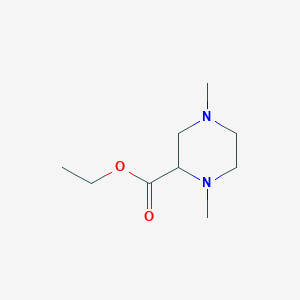

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

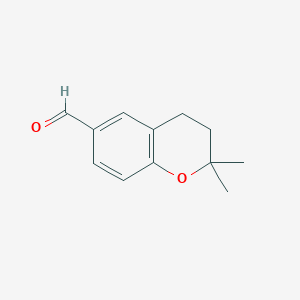

Q1: What can the crystal structure of 2-(5-Formyl-2-methoxyphenoxy)acetonitrile tell us about the potential properties of (2-Methoxyphenoxy)acetonitrile?

A: While the provided research focuses on 2-(5-Formyl-2-methoxyphenoxy)acetonitrile [], which contains an additional formyl group (-CHO), it offers some insight into the potential properties of this compound. The research highlights the presence of intermolecular C—H⋯O and C—H⋯(O,O) interactions in the crystal structure of 2-(5-Formyl-2-methoxyphenoxy)acetonitrile []. These interactions suggest that this compound, with its similar structure, might also exhibit such interactions, influencing its physical properties like melting point and solubility. Further research is needed to confirm these assumptions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1301120.png)